REACTION_SMILES
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[B:1]([Br:2])([Br:3])[Br:4].[Br:5][c:6]1[c:7]([Cl:15])[c:8]([O:13][CH3:14])[cH:9][c:10]([Cl:12])[cH:11]1.[Cl:16][CH2:17][Cl:18].[OH2:19]>>[Br:5][c:6]1[c:7]([Cl:15])[c:8]([OH:13])[cH:9][c:10]([Cl:12])[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrB(Br)Br
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(Cl)cc(Br)c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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Oc1cc(Cl)cc(Br)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |